(2-Fluoro-4-methylphenyl)methanesulfonamide
Description
(2-Fluoro-4-methylphenyl)methanesulfonamide (CAS: 1565321-68-7) is a fluorinated aromatic sulfonamide derivative with the molecular formula C₈H₁₀FNO₂S and a molecular weight of 203.23 g/mol . Structurally, it comprises:
- A 2-fluoro-4-methylphenyl ring, where the fluorine atom at the ortho position and the methyl group at the para position influence electronic and steric properties.
- A methanesulfonamide (-SO₂NH₂) group attached to the benzene ring via a methylene (-CH₂-) linker .
The compound’s SMILES notation is CC1=CC(=C(C=C1)CS(=O)(=O)N)F, and its InChIKey (VTDUBTXOYYXSJP-UHFFFAOYSA-N) confirms its unique stereochemical identity .
Properties
IUPAC Name |
(2-fluoro-4-methylphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S/c1-6-2-3-7(8(9)4-6)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDUBTXOYYXSJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CS(=O)(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-methylphenyl)methanesulfonamide typically involves the reaction of 2-fluoro-4-methylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process includes the use of high-purity reagents and stringent quality control measures to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include substituted sulfonamides, sulfonic acids, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₈H₁₀FNO₂S
- Molecular Weight : 194.23 g/mol
- SMILES Notation : CC1=CC(=C(C=C1)CS(=O)(=O)N)F
The presence of the fluorine atom and the methanesulfonamide group contributes to its reactivity and biological activity, making it an interesting target for research.
Medicinal Chemistry
(2-Fluoro-4-methylphenyl)methanesulfonamide is being investigated for its potential therapeutic properties, particularly in the development of sulfonamide-based drugs. Its structural similarity to known pharmaceuticals allows it to be a candidate for:
- Antibacterial Agents : The sulfonamide moiety is known for its antibacterial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains.
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| Compound A | 93.7 | Antibacterial |
| Compound B | 46.9 | Antifungal |
- Anticancer Activity : Preliminary studies suggest potential anticancer properties, where structurally similar compounds have shown cytotoxic effects on cancer cell lines.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound X | 1.61 ± 1.92 | Jurkat |
| Compound Y | 1.98 ± 1.22 | A-431 |
Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the production of:
- Pharmaceuticals : It can be utilized to synthesize more complex molecules that have therapeutic applications.
- Agrochemicals : The reactivity of the sulfonamide group makes it useful in creating agricultural chemicals.
Biological Studies
In biological research, this compound is employed to study:
- Enzyme Inhibition : Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and protein-ligand interactions.
- Modification of Biomolecules : The compound can modify biomolecules, aiding in the exploration of cellular pathways and mechanisms.
Case Study 1: Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties similar to other sulfonamides. In vitro studies showed that it effectively inhibited the growth of various bacterial strains, supporting its potential use as an antibacterial agent.
Case Study 2: Anticancer Research
In a recent study, derivatives of this compound were tested against several cancer cell lines. Results indicated that compounds with a similar structure induced apoptosis through caspase activation pathways, highlighting their potential as anticancer therapeutics.
Mechanism of Action
The mechanism of action of (2-Fluoro-4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Derivatives
The compound’s properties and applications can be contextualized by comparing it to related sulfonamides (Table 1).
Table 1: Structural and Functional Comparison of Selected Sulfonamide Derivatives
Key Comparative Insights
Electronic Effects: The fluorine and methyl groups in this compound confer moderate electron-withdrawing and electron-donating effects, respectively. This balance may enhance metabolic stability compared to analogs like N-[2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonamide, where the strongly electron-withdrawing -NO₂ and -CF₃ groups increase reactivity but reduce bioavailability .
Steric Considerations :
- The absence of bulky substituents (e.g., pyrimidine rings or isopropyl groups in ) in this compound suggests better membrane permeability, a critical factor for drug candidates.
Functional Versatility :
- Unlike N-[4-(4-Fluoro-phenyl)...methanesulfonamide , which contains a pyrimidine scaffold for targeted kinase binding, the simpler structure of this compound may allow broader applicability in synthesizing derivatives via functional group modifications.
Synthetic Utility :
- The compound’s lower molecular weight (203.23 vs. 284.21–376.41 g/mol in analogs) and stable fluorine substituent make it a cost-effective intermediate for large-scale pharmaceutical synthesis .
Research Findings and Limitations
- Predicted Physicochemical Properties : Computational models suggest moderate solubility in polar solvents (e.g., DMSO) due to the sulfonamide group, though experimental data are lacking .
- Biological Activity : Fluorinated sulfonamides often exhibit carbonic anhydrase inhibitory activity; however, the methyl group’s steric effects in this compound may reduce binding efficiency compared to analogs with hydrogen-bond-accepting groups .
- Gaps in Data : Critical parameters like boiling point, melting point, and toxicity profiles remain unreported in available literature .
Biological Activity
(2-Fluoro-4-methylphenyl)methanesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, which may influence its interactions with biological targets. This article provides an overview of the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H10FNO2S
- Molecular Weight : 201.24 g/mol
- Structure : The compound features a methanesulfonamide group attached to a 2-fluoro-4-methylphenyl moiety, contributing to its unique chemical properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The fluorine atom may enhance the compound's lipophilicity and binding affinity, while the sulfonamide group can form hydrogen bonds with target proteins, modulating their activity.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by mimicking natural substrates, leading to altered metabolic pathways.
- Receptor Modulation : It may act as a ligand for receptors involved in various cellular processes, influencing signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Like many sulfonamides, this compound has shown potential antibacterial properties. Studies suggest it may inhibit bacterial growth by interfering with folate synthesis pathways.
- Anticancer Properties : Preliminary studies have indicated that this compound may induce apoptosis in cancer cells. This effect is likely mediated through cell cycle arrest and modulation of signaling pathways associated with cell survival.
- Anti-inflammatory Effects : There is emerging evidence that this compound may possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibits bacterial growth in vitro | , |
| Anticancer | Induces apoptosis in cancer cell lines | , |
| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines | , |
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The results demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM, indicating its potential as a lead compound for further development in cancer therapeutics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-Fluoro-4-methylphenyl)methanesulfonamide?
- Methodology : Synthesis typically begins with halogenated aromatic precursors. For example, sulfonylation of 2-fluoro-4-methylbenzyl chloride using methanesulfonamide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Structural validation via H/C NMR, IR, and mass spectrometry is critical .
Q. How can researchers ensure compound purity and structural fidelity?
- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient). Spectroscopic characterization (NMR chemical shifts for fluorine and methyl groups, sulfonamide S=O stretching in IR at ~1150–1350 cm⁻¹) ensures structural integrity .
Q. What safety protocols are essential for handling this compound?
- Methodology : Follow OSHA Hazard Communication Standard (HCS) guidelines. Use PPE (gloves, lab coat, goggles) in fume hoods. Store in airtight containers at 2–8°C. Acute toxicity testing (e.g., LD₅₀ in rodents) and disposal via certified hazardous waste facilities are recommended .
Q. How is the compound’s inhibitory activity against enzymes like COX-2 validated?
- Methodology : Use in vitro enzyme assays (e.g., fluorometric or colorimetric COX-2 inhibition kits). Compare IC₅₀ values with known inhibitors like NS-397. Validate selectivity via COX-1/COX-2 isoform comparisons and molecular docking to confirm binding interactions .
Advanced Research Questions
Q. How can computational methods predict binding modes of this compound to protein targets?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures (PDB: 3BZ3, 4GU6). Validate docking poses via RMSD analysis (<2 Å deviation from co-crystallized ligands). MD simulations (AMBER/CHARMM) assess stability of sulfonamide-protein interactions over 100 ns trajectories .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values)?
- Methodology : Standardize assay conditions (pH, temperature, enzyme concentration). Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Cross-validate with structural analogs (e.g., fluorinated vs. non-fluorated derivatives) to isolate electronic effects. Apply statistical tools (Student’s t-test, ANOVA) to quantify significance .
Q. How does fluorination at the 2-position influence metabolic stability?
- Methodology : Compare metabolic half-life (t₁/₂) in liver microsomes (human/rat) with non-fluorinated analogs. LC-MS/MS quantifies parent compound degradation. Fluorine’s electron-withdrawing effect reduces cytochrome P450-mediated oxidation, enhancing stability .
Q. What crystallographic techniques characterize sulfonamide-protein interactions?
- Methodology : Co-crystallize the compound with target proteins (e.g., FAK kinase). Use X-ray diffraction (1.5–2.0 Å resolution) to map hydrogen bonds between the sulfonamide group and active-site residues (e.g., Lys454 in FAK). Validate via B-factor analysis and electron density maps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
